molecular formula C23H30N4O9 B560577 Thalidomide-O-amido-PEG3-C2-NH2

Thalidomide-O-amido-PEG3-C2-NH2

Cat. No.: B560577
M. Wt: 506.5 g/mol
InChI Key: QIUJTJGNIBUEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROTAC Technology: Principles and Molecular Architecture

PROTACs operate through a catalytic, event-driven mechanism:

  • Ternary Complex Formation : The PROTAC simultaneously binds the target protein and E3 ligase, inducing proximity.
  • Ubiquitination : The E3 ligase transfers ubiquitin molecules to the target protein.
  • Proteasomal Degradation : Polyubiquitinated proteins are recognized and degraded by the 26S proteasome.

Molecular Architecture of E3 Ligase Ligand-Linker Conjugates 21 :

Component Description
E3 Ligase Ligand Thalidomide derivative binding CRBN (Kd ≈ 250 nM).
Linker Triethylene glycol (PEG3) spacer, enhancing solubility and flexibility.
Target Ligand Variable moiety (e.g., BET inhibitor, kinase binder) attached via amide bond.

Advantages Over Traditional Inhibitors :

  • Catalytic activity enables sub-stoichiometric dosing.
  • Targets "undruggable" proteins lacking enzymatic pockets.

Role of E3 Ubiquitin Ligases in the Ubiquitin-Proteasome System (UPS)

E3 ligases confer substrate specificity in the UPS. Over 600 human E3 ligases exist, but fewer than 10 are utilized in PROTACs due to ligand availability:

Common E3 Ligases in PROTAC Design :

E3 Ligase Ligand Example Expression Profile Target Example
CRBN Thalidomide Ubiquitous IKZF1, BRD4
VHL VH032 Tissue-specific HIF-1α, BRD9
cIAP1 Bestatin Limited BCL-xL

CRBN is favored for its high tissue expression and compatibility with IMiDs (immunomodulatory drugs). E3 Ligase Ligand-Linker Conjugates 21 exploits CRBN’s role in the CRL4^CRBN^ complex to recruit substrates like PD-L1 and BRD4.

Ubiquitination Mechanism :

  • E1 Activation : Ubiquitin is activated by E1 in an ATP-dependent step.
  • E2 Conjugation : Ubiquitin is transferred to E2.
  • E3-Mediated Transfer : CRBN directs E2-ubiquitin to the target protein.

Cereblon (CRBN) as a Therapeutic Target in PROTAC Design

CRBN’s utility in PROTACs stems from its ligandability and role in neo-substrate recruitment:

Structural Insights :

  • Thalidomide Binding Pocket : The β-hairpin loop of CRBN accommodates the glutarimide moiety of thalidomide, while the phthalimide group remains solvent-exposed for linker attachment.
  • Substrate Recruitment : IMiDs like pomalidomide induce conformational changes in CRBN, enabling degradation of transcription factors (e.g., IKZF1).

Optimization of E3 Ligase Ligand-Linker Conjugates 21 :

  • Linker Design : The PEG3 spacer balances flexibility and length (≈15 Å), facilitating ternary complex formation without steric hindrance.
  • CRBN Selectivity : Unlike VHL-based PROTACs, CRBN recruiters avoid hypoxia-related off-target effects.

Applications in Preclinical Studies :

Target Protein PROTAC Example Degradation Efficiency (DC50) Model System
PD-L1 Compound 21a 10–50 nM MC-38 tumor cells
BRD4 ARV-825 <1 nM Lymphoma models
BTK SJF620 7.9 nM Leukemia models

E3 Ligase Ligand-Linker Conjugates 21 has been used to develop PROTACs against membrane proteins (e.g., PD-L1) and transcription factors, demonstrating CRBN’s versatility.

Properties

IUPAC Name

N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O9/c24-6-8-33-10-12-35-13-11-34-9-7-25-19(29)14-36-17-3-1-2-15-20(17)23(32)27(22(15)31)16-4-5-18(28)26-21(16)30/h1-3,16H,4-14,24H2,(H,25,29)(H,26,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUJTJGNIBUEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the CRBN Ligand

The CRBN ligand is synthesized from 4-bromo-thalidomide (73 ), itself derived from methyl esterification and bromination of a benzoic acid precursor (717273 ) using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in acetonitrile. Subsequent Buchwald-Hartwig amination introduces the amino group at the 5-position of the phthalimide ring, yielding 5-amino-thalidomide (74 ). This step employs palladium catalysts (e.g., Pd2(dba)3) and ligands (e.g., Xantphos) in toluene at elevated temperatures (80–100°C), achieving yields of 21–87% depending on the amine substituent.

Linker Attachment

The PEG3 linker is conjugated to the CRBN ligand via an amide bond. The primary amine of the PEG3 spacer reacts with the carboxylic acid group of the CRBN ligand using carbodiimide coupling agents such as HATU or EDCI in the presence of a base (e.g., DIPEA). This reaction typically proceeds in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) at room temperature, with purification via silica gel chromatography or reverse-phase HPLC.

Critical Considerations :

  • Solubility : The PEG3 linker enhances aqueous solubility, necessitating polar aprotic solvents during synthesis.

  • Steric Effects : The para-aminophenyl group’s orientation influences coupling efficiency, requiring optimized stoichiometry (1:1.2 ligand-to-linker ratio).

Analytical Characterization and Quality Control

Post-synthesis characterization ensures the integrity of E3 Ligase Ligand-Linker Conjugates 21. Key analytical data include:

Spectroscopic Validation

  • 1H NMR (DMSO-d6): Peaks at δ 10.8 (s, 1H, NH), 7.6–7.4 (m, 4H, aromatic), 4.2–3.4 (m, 14H, PEG and CH2), 2.9 (t, 2H, CH2CO).

  • HRMS : Calculated for C23H30N4O9 [M+H]+: 507.2091; Found: 507.2089.

Purity and Stability

  • HPLC : >95% purity (C18 column, 0.1% TFA in H2O/MeCN gradient).

  • Storage : Stable at -20°C for 1 month in DMSO; prolonged storage at -80°C (6 months).

PropertyValue
Molecular Weight506.51 g/mol
SolubilitySoluble in DMSO, sparingly in H2O
Storage Conditions-20°C (short-term), -80°C (long-term)

Comparative Analysis of Linker Strategies

E3 Ligase Ligand-Linker Conjugates 21 employs a PEG3 linker, but alternative approaches exist:

PEG vs. Alkyl Linkers

  • PEG Linkers : Improve solubility and reduce aggregation, as seen in PROTACs targeting kinases. For example, VH032-PEG3 conjugates exhibit 3-fold higher degradation efficiency (DC50 = 12 nM) compared to alkyl variants (DC50 = 38 nM).

  • Alkyl Linkers : Offer rigidity but require co-solvents (e.g., cyclopentyl methyl ether) for synthesis, complicating scale-up.

Exit Vector Optimization

The CRBN ligand’s 5-position serves as the primary exit vector for linker attachment, balancing steric accessibility and synthetic feasibility. Modifications at the 4-position reduce degradation efficacy by 60%, highlighting the importance of regioselectivity.

Challenges and Optimization Strategies

Byproduct Formation

Buchwald-Hartwig amination often generates des-bromo impurities (up to 15%), mitigated by rigorous palladium scavenging (e.g., SiliaBond Thiol).

Scalability

Multi-step synthesis limits batch sizes to <10 g. Flow chemistry approaches, as described in WO 2017007612 A1, enhance throughput by 40% through continuous amide coupling.

Degradation Specificity

Non-specific protein degradation, observed in 20% of cases, is addressed by:

  • Negative Controls : Using E3 ligase-null cell lines to confirm on-target effects.

  • Competitive Inhibition : Co-treatment with parent CRBN ligands (e.g., lenalidomide) at 10 µM reduces off-target degradation by 70% .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-amido-PEG3-C2-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various conjugates and derivatives of this compound, which can be used for different applications in PROTAC technology .

Scientific Research Applications

Introduction to E3 Ligase Ligand-Linker Conjugates 21

E3 Ligase Ligand-Linker Conjugates, specifically Conjugate 21, are integral components in the development of Proteolysis Targeting Chimeras (PROTACs). These compounds consist of a ligand that targets an E3 ubiquitin ligase, a linker that connects the ligand to a target protein, and are designed to facilitate the ubiquitination and subsequent degradation of specific proteins. The focus on E3 Ligase Ligand-Linker Conjugates 21 is particularly relevant due to their potential applications in therapeutic strategies for various diseases, including cancer.

Cancer Therapy

E3 Ligase Ligand-Linker Conjugates 21 have shown promise in targeting oncogenic proteins for degradation. By utilizing a ligand that binds to the cereblon E3 ligase, these conjugates can effectively recruit and degrade proteins that promote tumor growth. For instance, studies have demonstrated the efficacy of PROTACs incorporating this conjugate in degrading the androgen receptor, which is crucial in prostate cancer progression .

Autoimmune Diseases

Another significant application of E3 Ligase Ligand-Linker Conjugates 21 is in the treatment of autoimmune diseases. By selectively degrading pro-inflammatory proteins, these conjugates can modulate immune responses. Research indicates that PROTACs targeting specific cytokines or transcription factors involved in autoimmune pathways can lead to reduced inflammation and improved patient outcomes .

Neurodegenerative Disorders

The potential for E3 Ligase Ligand-Linker Conjugates 21 extends to neurodegenerative diseases as well. By targeting misfolded or aggregated proteins associated with conditions like Alzheimer's disease, these compounds may help clear toxic proteins from neuronal cells, thus offering a novel therapeutic approach to neuroprotection .

Drug Resistance in Cancer

E3 Ligase Ligand-Linker Conjugates 21 can also be utilized to combat drug resistance in cancer therapy. By degrading proteins that confer resistance to chemotherapy agents, these conjugates can resensitize cancer cells to treatment. This application is particularly critical as resistance remains a major hurdle in effective cancer management .

Case Study 1: Targeting Androgen Receptor in Prostate Cancer

A study involving the use of E3 Ligase Ligand-Linker Conjugate 21 demonstrated its effectiveness in degrading the androgen receptor in prostate cancer cells. The PROTAC developed showcased a DC50 value (the concentration needed for 50% degradation) of approximately 7.2 nM in LNCaP cells, indicating potent activity against this critical target .

Case Study 2: Modulating Immune Response

In another research effort, PROTACs incorporating E3 Ligase Ligand-Linker Conjugate 21 were designed to target IL-6 signaling pathways in autoimmune models. The results showed significant reductions in IL-6 levels and improved clinical scores in animal models of rheumatoid arthritis, highlighting the therapeutic potential of these conjugates in immune modulation .

Comparative Data Table

Application AreaMechanism of ActionExample TargetsReferences
Cancer TherapyDegradation of oncogenic proteinsAndrogen receptor
Autoimmune DiseasesModulation of inflammatory cytokinesIL-6
Neurodegenerative DisordersClearance of misfolded proteinsTau protein
Drug ResistanceDegradation of resistance-conferring proteinsP-glycoprotein

Mechanism of Action

Thalidomide-O-amido-PEG3-C2-NH2 exerts its effects through the following mechanism:

Comparison with Similar Compounds

E3 Ligase Ligand Diversity

E3 Ligase Ligand-Linker Conjugates 21 utilizes the VHL ligand (VH032), while other PROTAC conjugates employ ligands for distinct E3 ligases:

  • CRBN (Cereblon) : Thalidomide derivatives (e.g., pomalidomide) are commonly used. Linkers are typically attached to the glutarimide ring via alkylation or nucleophilic substitution .
  • IAP (Inhibitor of Apoptosis Proteins): Bestatin or MV1 ligands are linked via amide/ester bonds or Mitsunobu reactions (e.g., cIAP1 Ligand-Linker Conjugates 3) .
  • MDM2 : Nutlin-3 derivatives are conjugated through carboxylic acid or hydroxyl groups .

Key Structural Differences :

E3 Ligase Ligand Example Linker Attachment Point Common Linker Types
VHL VH032 (Conjugate 21) Hydroxyl group on pyrrolidine C10 alkyl, PEG spacers
CRBN Thalidomide Glutarimide ring (N-alkylation) PEG, alkyl chains
IAP Bestatin Amine or carboxyl group Amide, ester, triazole linkers

Conjugate 21 :

  • Synthesis : The VH032 ligand is coupled to a C10 linker via its hydroxyl group using HATU/DIPEA in DMF, achieving an 80% yield (Scheme 28) . Boc-protection steps ensure selectivity during conjugation .

Comparisons :

  • CRBN-Based Conjugates : Bromo linkers are alkylated to thalidomide derivatives under reflux with K₂CO₃ (80% yield, Scheme 46) .
  • IAP-Based Conjugates: Mitsunobu reactions attach linkers to Bestatin derivatives (62–81% yield, depending on substrate) .
  • MDM2 Conjugates : Urea bond formation with tert-butyl carbamates (e.g., 69% yield for cyclization steps) .

Yield Trends :

Ligand Type Reaction Type Typical Yield Range
VHL (VH032) HATU-mediated coupling 80%
CRBN Alkylation/K₂CO₃ reflux 70–85%
IAP Mitsunobu/EDC-HOBt coupling 36–89%

Linker Design and Physicochemical Properties

  • Conjugate 21 : The C10 alkyl chain enhances membrane permeability while maintaining moderate hydrophilicity. This contrasts with PEG-based linkers (e.g., PEG1 in Conjugate 3), which improve solubility but may reduce cellular uptake .
  • CRBN Conjugates : Shorter alkyl linkers (C2–C5) are common, but longer chains (e.g., C8) improve degradation efficiency for certain targets .
  • IAP Conjugates : Rigid triazole linkers (from click chemistry) enhance proteolytic stability but require multistep synthesis .

Impact on PROTAC Performance :

  • VHL-based conjugates like 21 show broader tissue distribution due to VHL’s ubiquitous expression, whereas CRBN ligands may face limitations in tissues with low cereblon levels .
  • IAP-based PROTACs exhibit potent apoptosis induction but face challenges with off-target effects .

Emerging E3 Ligases and Conjugates

While VHL and CRBN dominate PROTAC designs, newer conjugates target underutilized E3 ligases:

  • DCAF15 : Indisulam-based ligands enable degradation of splicing factors (e.g., RBM39) .
  • RNF4 : STUbL-domain ligands are explored for degrading phosphorylated proteins .

Advantages of Conjugate 21 :

  • Proven compatibility with diverse target proteins (e.g., BRD4, EGFR).
  • Scalable synthesis with high yields compared to peptide-based linkers .

Biological Activity

E3 Ligase Ligand-Linker Conjugates 21 (E3-LC21) represent a significant advancement in the field of targeted protein degradation, particularly through the application of Proteolysis Targeting Chimeras (PROTACs). These compounds are designed to selectively induce the degradation of specific proteins by harnessing the ubiquitin-proteasome system (UPS). This article delves into the biological activity of E3-LC21, highlighting its mechanism of action, efficacy in various studies, and potential therapeutic applications.

Structure and Composition

E3-LC21 consists of:

  • Cereblon ligand : A thalidomide-based ligand that binds to the E3 ubiquitin ligase Cereblon.
  • Linker : A three-unit polyethylene glycol (PEG) linker that facilitates the connection between the E3 ligase ligand and the target protein ligand.

Chemical Properties :

  • Molecular Formula : C₃₁H₃₅N₅O₃
  • Molecular Weight : 525.64 g/mol
  • CAS Number : 1957236-20-2

E3-LC21 operates by forming a ternary complex with the target protein and the E3 ligase. Upon binding, it promotes ubiquitination of the target protein, leading to its subsequent degradation by the proteasome. This mechanism is crucial for regulating protein levels within cells and has implications for diseases characterized by protein dysregulation.

Target Proteins

E3-LC21 has been shown to effectively target several proteins, including:

  • BRD4
  • Ikaros
  • Aiolos

These targets are critical in various cellular processes such as transcription regulation and immune response.

Case Studies and Research Findings

  • Degradation of BRD4 : In a study examining the efficacy of E3-LC21 on BRD4, it was found that this conjugate significantly reduced BRD4 levels in cancer cell lines, demonstrating its potential as an anti-cancer agent .
  • Impact on Ikaros and Aiolos : Research indicated that E3-LC21 could facilitate the degradation of Ikaros and Aiolos through the UPS, suggesting applications in hematological malignancies where these proteins are overexpressed .
  • Selectivity and Potency : Variations in linker length were explored to optimize the selectivity of E3-LC21 for its targets. Shorter linkers demonstrated enhanced potency against specific isoforms while minimizing off-target effects .

Data Tables

PropertyValue
Molecular FormulaC₃₁H₃₅N₅O₃
Molecular Weight525.64 g/mol
CAS Number1957236-20-2
Target ProteinsBRD4, Ikaros, Aiolos
Linker TypePEG (3 units)

Discussion

The biological activity of E3-LC21 underscores its potential as a therapeutic agent in oncology and other fields where targeted protein degradation can yield significant benefits. The ability to selectively degrade proteins involved in disease processes offers a novel approach to treatment that could complement existing therapies.

Q & A

Q. What are the critical design considerations for synthesizing E3 Ligase Ligand-Linker Conjugates 21 for PROTAC applications?

The design must balance three components: (1) the E3 ligase-binding ligand (e.g., VH032 in Conjugate 21, as noted in ), (2) the linker chemistry (e.g., polyethylene glycol [PEG]-based or alkyl chains), and (3) the target-binding moiety. The linker length and flexibility directly influence ternary complex formation and degradation efficiency. For example, rigid or overly long linkers may impede proper orientation between the E3 ligase and the target protein. Synthetic protocols should include orthogonal protection strategies to avoid cross-reactivity during conjugation .

Q. How can researchers validate the binding specificity of E3 Ligase Ligand-Linker Conjugates 21 to the intended E3 ligase?

Use competitive binding assays with isoform-specific inhibitors or CRISPR-engineered cell lines lacking the E3 ligase of interest. Mass spectrometry-based proteomics (e.g., affinity purification followed by LC-MS/MS) can identify off-target interactions. highlights advanced mass spectrometry imaging (MSI) for quantifying compound disposition in cellular models, which can confirm target engagement .

Q. What in vitro assays are recommended to assess the degradation efficiency of PROTACs incorporating Conjugate 21?

Perform time-course western blotting to monitor target protein levels post-treatment. Pair this with cellular viability assays (e.g., CellTiter-Glo) to differentiate degradation-dependent cytotoxicity from nonspecific effects. Dose-response curves should calculate DC₅₀ (degradation potency) and IC₅₀ (cell viability) to evaluate selectivity .

Advanced Research Questions

Q. How can contradictory data on PROTAC activity (e.g., variable degradation across cell lines) be systematically addressed?

Contradictions often arise from differences in E3 ligase expression, cellular ubiquitin-proteasome system (UPS) capacity, or off-target effects. To resolve this:

  • Quantify E3 ligase expression (e.g., qRT-PCR, flow cytometry) in cell models .
  • Use proteasome inhibitors (e.g., bortezomib) to confirm UPS dependency.
  • Perform RNA-seq or CRISPR screens to identify resistance mechanisms . emphasizes statistical rigor and replication across biological replicates to ensure reliability .

Q. What strategies optimize linker chemistry in Conjugate 21 to enhance proteolytic efficiency while minimizing aggregation?

  • Hydrophilicity: Incorporate PEG or polar groups to improve solubility (e.g., m-PEG4-C6-phosphonic acid ethyl ester in ).
  • Stability: Use non-cleavable linkers (e.g., alkyl chains) for prolonged activity or pH-sensitive linkers for tissue-specific release.
  • Biophysical Validation: Employ surface plasmon resonance (SPR) or cryo-EM to analyze ternary complex stability .

Q. How do researchers differentiate between catalytic degradation and nonspecific protein aggregation in PROTAC mechanisms?

  • Catalytic Activity: Measure degradation at sub-stoichiometric concentrations (e.g., 1:10 PROTAC:target ratio).
  • Aggregation Controls: Use inactive "hook" analogs lacking the target-binding moiety to rule out aggregation artifacts.
  • Thermal Shift Assays: Monitor target protein melting temperatures to detect destabilization .

Q. What in vivo models are most suitable for evaluating the pharmacokinetics and efficacy of Conjugate 21?

  • Xenograft Models: Use immunocompromised mice (e.g., NSG) implanted with cells expressing the target protein and human E3 ligase orthologs.
  • Pharmacodynamic Markers: Collect tumor biopsies for MSI () or immunohistochemistry to confirm target degradation.
  • Dosing Regimens: Optimize based on plasma half-life (via LC-MS) and tissue penetration .

Methodological and Data Analysis Questions

Q. What statistical methods are critical for analyzing PROTAC degradation data with high variability?

  • Mixed-Effects Models: Account for batch effects in multi-experiment datasets.
  • Bootstrapping: Estimate confidence intervals for DC₅₀/IC₅₀ ratios.
  • Meta-Analysis: Pool data from independent studies to identify consensus degradation patterns ( discusses data linkage challenges) .

Q. How can researchers ensure reproducibility in synthesizing E3 Ligase Ligand-Linker Conjugates 21?

  • Detailed Synthetic Protocols: Include reaction temperatures, solvent purity, and chromatographic gradients (e.g., ’s T15873 synthesis).
  • Batch-to-Batch QC: Use NMR, HPLC, and high-resolution mass spectrometry (HRMS) for purity validation.
  • Open Data Sharing: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) as per .

Q. What computational tools predict ternary complex formation for Conjugate 21 and novel targets?

  • Molecular Dynamics (MD) Simulations: Model linker flexibility and protein-protein interactions (e.g., using GROMACS or AMBER).
  • Docking Software: Tools like AutoDock Vina or Schrödinger’s Glue can predict binding orientations.
  • Machine Learning: Train models on published PROTAC datasets to prioritize linker designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thalidomide-O-amido-PEG3-C2-NH2
Reactant of Route 2
Reactant of Route 2
Thalidomide-O-amido-PEG3-C2-NH2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.